Cas no 2138171-15-8 (2-Propanamido-1,3-thiazole-5-sulfonyl fluoride)

2-Propanamido-1,3-thiazole-5-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in chemical biology and medicinal chemistry. Its reactive sulfonyl fluoride moiety enables selective covalent modification of serine, threonine, or tyrosine residues in proteins, making it valuable for activity-based protein profiling (ABPP) and targeted covalent inhibitor development. The 2-propanamido substituent enhances solubility and stability, while the thiazole ring contributes to its electrophilic reactivity and potential bioactivity. This compound is particularly useful for probing enzyme active sites or developing irreversible inhibitors. It should be handled under inert conditions due to its moisture-sensitive nature. Storage at low temperatures in anhydrous solvents is recommended to maintain reactivity.
2-Propanamido-1,3-thiazole-5-sulfonyl fluoride structure
2138171-15-8 structure
Product Name:2-Propanamido-1,3-thiazole-5-sulfonyl fluoride
CAS No:2138171-15-8
MF:C6H7FN2O3S2
MW:238.259782075882
CID:6275689
PubChem ID:165459713
Update Time:2025-06-07

2-Propanamido-1,3-thiazole-5-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-propanamido-1,3-thiazole-5-sulfonyl fluoride
    • 2138171-15-8
    • EN300-727194
    • 2-Propanamido-1,3-thiazole-5-sulfonyl fluoride
    • Inchi: 1S/C6H7FN2O3S2/c1-2-4(10)9-6-8-3-5(13-6)14(7,11)12/h3H,2H2,1H3,(H,8,9,10)
    • InChI Key: XXIDHLQUOFGBDF-UHFFFAOYSA-N
    • SMILES: S(C1=CN=C(NC(CC)=O)S1)(=O)(=O)F

Computed Properties

  • Exact Mass: 237.98821260g/mol
  • Monoisotopic Mass: 237.98821260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 113Ų

2-Propanamido-1,3-thiazole-5-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727194-1.0g
2-propanamido-1,3-thiazole-5-sulfonyl fluoride
2138171-15-8
1g
$0.0 2023-06-06

Additional information on 2-Propanamido-1,3-thiazole-5-sulfonyl fluoride

Introduction to 2-Propanamido-1,3-thiazole-5-sulfonyl fluoride (CAS No. 2138171-15-8)

2-Propanamido-1,3-thiazole-5-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138171-15-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole scaffold, a heterocyclic structure renowned for its broad biological activity and utility in drug design. The presence of both an amide group and a sulfonyl fluoride moiety in its molecular framework endows it with unique reactivity and potential applications in synthetic chemistry and drug development.

The thiazole core is a pivotal structural motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to engage with various biological targets. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of a sulfonyl fluoride group at the 5-position of the thiazole ring enhances the compound's electrophilicity, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the amide functionality provides a site for further chemical modification, enabling the development of libraries of derivatives with tailored biological properties.

In recent years, there has been a surge in research focused on exploiting fluorinated compounds in drug discovery. Sulfonyl fluorides are particularly interesting because they can serve as probes for enzyme activity and are often employed in transition-metal-catalyzed cross-coupling reactions. The reactivity of the sulfonyl fluoride group allows for facile introduction of other functional groups, making it a versatile tool in medicinal chemistry. For instance, it can be hydrolyzed to form sulfonyl carboxylic acids or converted into sulfonamides, which are prevalent pharmacophores in many therapeutic agents.

2-Propanamido-1,3-thiazole-5-sulfonyl fluoride (CAS No. 2138171-15-8) represents a promising building block for the synthesis of novel therapeutic compounds. Its unique structural features make it particularly suitable for exploring new chemical entities (NCEs) targeting various diseases. The compound's ability to undergo multiple transformations while retaining its core thiazole scaffold offers chemists a flexible platform for designing molecules with enhanced potency and selectivity.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. Thiazole derivatives have shown promise as kinase inhibitors due to their ability to mimic ATP binding sites or interfere with substrate recognition. The electrophilic sulfonyl fluoride group can be used to covalently modify key residues on the kinase active site, leading to potent inhibition.

Recent studies have highlighted the importance of fluorinated sulfonyl compounds in modulating protein-protein interactions (PPIs). PPIs are essential for many biological processes and represent an attractive target class for drug development due to their involvement in complex disease mechanisms. The sulfonyl fluoride moiety can be designed to disrupt specific PPIs by covalently linking interacting partners or by competing for binding sites. This approach has led to the discovery of several lead compounds that are currently being evaluated in clinical trials.

The synthesis of 2-Propanamido-1,3-thiazole-5-sulfonyl fluoride (CAS No. 2138171-15-8) involves a multi-step process that requires careful optimization to ensure high yield and purity. Typically, the synthesis begins with the preparation of a thiazole derivative followed by functionalization at the 5-position with a sulfonyl fluoride group. The amide group is introduced subsequently through standard peptide coupling techniques or via reductive amination if an aldehyde or ketone precursor is available.

The use of modern synthetic methodologies has significantly improved the accessibility of this compound. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient construction of complex thiazole derivatives. These methods often provide superior regioselectivity and functional group tolerance compared to traditional synthetic approaches.

In conclusion, 2-Propanamido-1,3-thiazole-5-sulfonyl fluoride (CAS No. 2138171-15-8) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for generating novel bioactive molecules targeting various diseases. As research continues to uncover new applications for fluorinated compounds, this thiazole derivative is likely to play an increasingly important role in medicinal chemistry innovation.

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